2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate: is a chemical compound with the molecular formula C12H3BrClF5O3S and a molecular weight of 437.56 g/mol . This compound is characterized by the presence of multiple halogen atoms (fluorine, bromine, and chlorine) and a sulfonate group, making it a highly reactive and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentafluorophenol and 4-bromo-2-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the phenol and the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions can substitute hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitronium tetrafluoroborate (NO2BF4) or chlorosulfonic acid (HSO3Cl) are used under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while electrophilic aromatic substitution with nitronium ions can produce a nitro-substituted product .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate has a wide range of applications in scientific research, including:
Proteomics Research: It is used as a reagent for the modification and labeling of proteins, enabling the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials such as polymers and coatings with unique properties, including high thermal stability and chemical resistance.
Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The presence of multiple halogen atoms and a sulfonate group enhances its reactivity, allowing it to interact with a wide range of molecular targets and pathways. In medicinal chemistry, the compound can inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate: Similar structure but lacks the bromine atom, leading to variations in chemical behavior and uses.
2,3,4,5,6-Pentafluorophenyl benzenesulfonate: Lacks both bromine and chlorine atoms, making it less reactive compared to 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate.
Uniqueness
The uniqueness of this compound lies in its combination of multiple halogen atoms and a sulfonate group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic chemistry, medicinal chemistry, and material science .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-bromo-2-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3BrClF5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNHXVWTRCYNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3BrClF5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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